4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
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Overview
Description
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is a complex organic compound with the molecular formula C28H21N3O4 and a molecular weight of 463.497 g/mol . This compound is notable for its unique structure, which includes a naphthylamino group, an oxoacetyl group, and a phenylacrylate moiety. It is primarily used in scientific research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves several steps. The synthetic route typically starts with the preparation of the naphthylamino group, followed by the introduction of the oxoacetyl group. The final step involves the coupling of the carbohydrazonoyl group with the phenyl 3-phenylacrylate moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity
Chemical Reactions Analysis
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Researchers use it to study enzyme interactions and protein binding due to its complex structure.
Mechanism of Action
The mechanism of action of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets. The naphthylamino group is known to interact with aromatic amino acids in proteins, while the oxoacetyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate: This compound has a similar structure but includes a naphthoate group instead of a phenylacrylate moiety.
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: This variant includes a methylbenzoate group.
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate: This compound features a fluorobenzoate group. The uniqueness of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
765276-33-3 |
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Molecular Formula |
C28H21N3O4 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C28H21N3O4/c32-26(18-15-20-7-2-1-3-8-20)35-23-16-13-21(14-17-23)19-29-31-28(34)27(33)30-25-12-6-10-22-9-4-5-11-24(22)25/h1-19H,(H,30,33)(H,31,34)/b18-15+,29-19+ |
InChI Key |
JXMHRWWUOVQRBV-VPMSBXQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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